molecular formula C17H17FN4O2S B11965129 7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione

7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione

Cat. No.: B11965129
M. Wt: 360.4 g/mol
InChI Key: AGLMCSWROBBXEQ-ONEGZZNKSA-N
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Description

7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the but-2-enyl and 4-fluorophenylmethylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where purine analogs are effective.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with different substituents. Examples include:

  • 7-[(E)-but-2-enyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
  • 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione

Uniqueness

The uniqueness of 7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its biological activity or alter its chemical reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H17FN4O2S

Molecular Weight

360.4 g/mol

IUPAC Name

7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H17FN4O2S/c1-3-4-9-22-13-14(21(2)16(24)20-15(13)23)19-17(22)25-10-11-5-7-12(18)8-6-11/h3-8H,9-10H2,1-2H3,(H,20,23,24)/b4-3+

InChI Key

AGLMCSWROBBXEQ-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C

Canonical SMILES

CC=CCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C

Origin of Product

United States

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